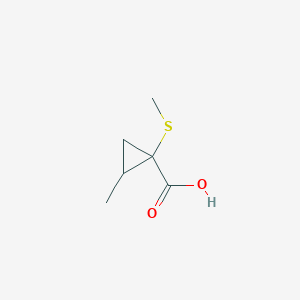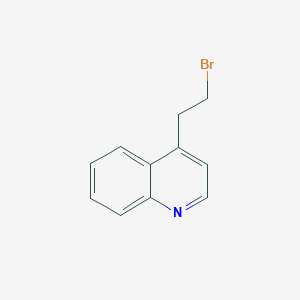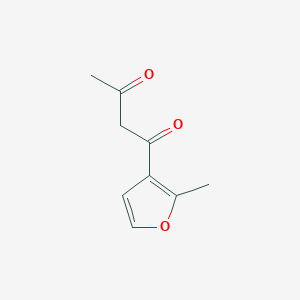
1-(4-Methylpiperazin-1-yl)cyclopropane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperazin-1-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of piperazine carboxylic acids This compound is characterized by a cyclopropane ring substituted with a carboxylic acid group and a 4-methylpiperazin-1-yl group
Méthodes De Préparation
The synthesis of 1-(4-methylpiperazin-1-yl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with piperazine compounds. One common method includes the reaction of cyclopropanecarboxylic acid with 4-methylpiperazine under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-(4-Methylpiperazin-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of piperazine derivatives with biological systems.
Medicine: Research has indicated its potential use in developing new therapeutic agents due to its unique structure and biological activity.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-methylpiperazin-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(4-Methylpiperazin-1-yl)cyclopropane-1-carboxylic acid can be compared with other piperazine derivatives, such as:
4-(4-Methylpiperazin-1-yl)aniline: Similar in structure but with an aniline group instead of a cyclopropane ring.
2-(4-Methylpiperazin-1-yl)cyclopentanol: Contains a cyclopentanol ring instead of a cyclopropane ring.
3-(4-Methylpiperazin-1-yl)propanoic acid: Features a propanoic acid group instead of a cyclopropane carboxylic acid group
Propriétés
Formule moléculaire |
C9H16N2O2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
1-(4-methylpiperazin-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H16N2O2/c1-10-4-6-11(7-5-10)9(2-3-9)8(12)13/h2-7H2,1H3,(H,12,13) |
Clé InChI |
MRHYWUGHRMFLSJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{1-[(Benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid](/img/structure/B13061706.png)








![3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride](/img/structure/B13061774.png)
![3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061777.png)
